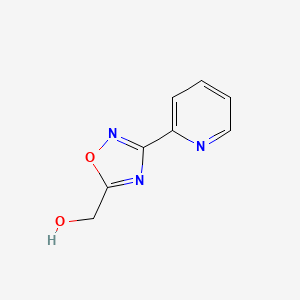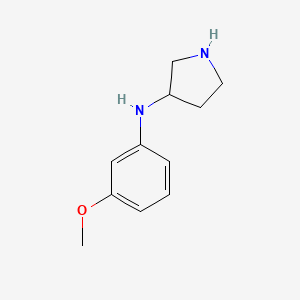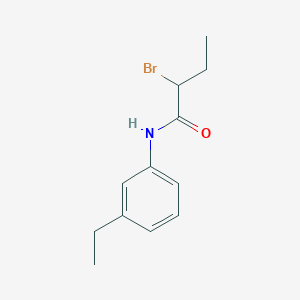
2-bromo-N-(3-ethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(3-ethylphenyl)butanamide: is a chemical compound belonging to the class of amides. It is characterized by the presence of a bromine atom, an ethyl group attached to a phenyl ring, and a butanamide backbone. This compound is commonly used in various fields of research, including medical, environmental, and industrial studies, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-bromo-N-(3-ethylphenyl)butanamide typically involves the following steps:
Bromination: The starting material, 3-ethylphenylbutanamide, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
2-Bromo-N-(3-ethylphenyl)butanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SH-), leading to the formation of different substituted butanamides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Oxidation: Oxidation reactions can convert the ethyl group to carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Nucleophilic Substitution: Substituted butanamides with different functional groups.
Reduction: Corresponding amines.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-N-(3-ethylphenyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(3-ethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- 2-Bromo-N-(4-ethylphenyl)butanamide
- 2-Bromo-N-(2-ethylphenyl)butanamide
- 2-Chloro-N-(3-ethylphenyl)butanamide
Comparison:
2-Bromo-N-(3-ethylphenyl)butanamide is unique due to the specific position of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen atoms or ethyl group positions, this compound may exhibit distinct properties and applications.
Propiedades
IUPAC Name |
2-bromo-N-(3-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-9-6-5-7-10(8-9)14-12(15)11(13)4-2/h5-8,11H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHIPYYCDXBKPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(CC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292391 |
Source


|
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-43-9 |
Source


|
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(3-ethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]-benzoic acid](/img/structure/B1344461.png)
![(2E)-3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)-methyl]phenyl}acrylic acid](/img/structure/B1344462.png)
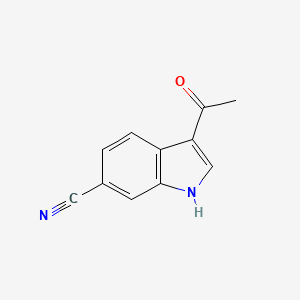
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)
![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)
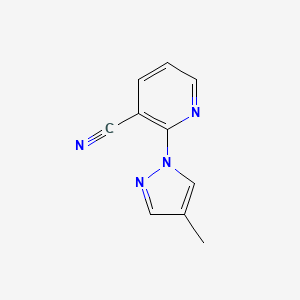
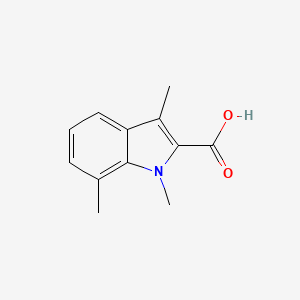
![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344483.png)
![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)
